molecular formula C10H11BrO2S B1372898 1-Bromo-3-cyclopropylmethanesulfonyl-benzene CAS No. 1220039-45-1

1-Bromo-3-cyclopropylmethanesulfonyl-benzene

Cat. No.: B1372898
CAS No.: 1220039-45-1
M. Wt: 275.16 g/mol
InChI Key: DPAMNYVYUWFJTO-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Group Interplay

The molecular structure of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene (molecular formula C₁₀H₁₁BrO₂S, molecular weight 275.16 grams per mole) presents a fascinating study in functional group interactions and electronic effects. The compound exhibits meta-disubstitution on a benzene ring, with the bromine atom and the cyclopropylmethanesulfonyl group positioned at the 1 and 3 positions respectively. This substitution pattern creates a molecular architecture where electron-withdrawing groups exert complementary effects on the aromatic system, significantly altering its electronic distribution compared to unsubstituted benzene.

The cyclopropylmethanesulfonyl substituent introduces multiple structural features that contribute to the compound's overall properties. The sulfonyl group (SO₂) serves as a powerful electron-withdrawing moiety, capable of stabilizing negative charge through resonance and inductive effects. The methylene bridge connecting the sulfonyl group to the cyclopropyl ring provides conformational flexibility while maintaining the electronic communication between these functional units. The cyclopropyl ring itself contributes significant ring strain, estimated at approximately 27.5 kilocalories per mole, which influences the compound's reactivity profile and thermodynamic stability.

The spatial arrangement of functional groups creates distinct electronic environments within the molecule. The meta-positioning of the bromine and sulfonyl substituents results in minimal direct electronic interaction between these groups, allowing each to exert its influence on the aromatic ring independently. This arrangement contrasts with ortho or para substitution patterns, where electronic effects would be more pronounced and potentially competitive. The overall molecular geometry adopts a conformation where the cyclopropyl ring can rotate relatively freely around the carbon-carbon single bond connecting it to the methylene group, providing multiple low-energy conformational states.

Computational Properties: Topological Polar Surface Area, Logarithm of Partition Coefficient, and Electronic Distribution

Computational analysis of this compound reveals several key physicochemical descriptors that provide insight into its molecular behavior and potential applications. The topological polar surface area has been calculated at 34.14 square angstroms, a value that reflects the contribution of the sulfonyl oxygen atoms to the molecule's polar character. This relatively modest polar surface area suggests that the compound maintains significant hydrophobic character despite the presence of the polar sulfonyl group, indicating potential for membrane permeability and lipophilic interactions.

The calculated logarithm of the partition coefficient (LogP) value of 2.6328 positions this compound in the moderately lipophilic range. This value indicates favorable partitioning into lipid phases while maintaining sufficient aqueous solubility for biological and synthetic applications. The LogP value reflects the balance between the hydrophobic contributions of the aromatic ring, bromine atom, and cyclopropyl group against the hydrophilic influence of the sulfonyl functionality. Such intermediate lipophilicity often correlates with optimal pharmacokinetic properties in medicinal chemistry contexts, though the specific biological applications of this compound remain to be explored.

Hydrogen bonding analysis reveals two hydrogen bond acceptor sites and zero hydrogen bond donor sites. The acceptor sites correspond to the two oxygen atoms of the sulfonyl group, which can participate in hydrogen bonding interactions with protic solvents or biological targets. The absence of hydrogen bond donors reflects the fully substituted nature of the molecule, where all potential donor sites are occupied by carbon or halogen substituents. The molecule exhibits three rotatable bonds, providing conformational flexibility that may be important for molecular recognition events and crystal packing arrangements.

Electronic distribution analysis through partial charge calculations would be expected to show significant polarization across the molecule. The sulfonyl sulfur atom would carry substantial positive partial charge due to its bonding to two electronegative oxygen atoms, while the oxygen atoms would bear negative partial charges. The bromine substituent would exhibit moderate negative partial charge due to its high electronegativity, and the aromatic carbon atoms would show varying degrees of electron density depletion or enhancement depending on their proximity to the electron-withdrawing substituents.

Property Value Units
Topological Polar Surface Area 34.14 Ų
Logarithm of Partition Coefficient 2.6328 -
Hydrogen Bond Acceptors 2 -
Hydrogen Bond Donors 0 -
Rotatable Bonds 3 -
Molecular Weight 275.16 g/mol
Molecular Formula C₁₀H₁₁BrO₂S -

Spectroscopic Profiling: Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry

The spectroscopic characterization of this compound would be expected to reveal distinctive patterns characteristic of its complex functional group array. Infrared spectroscopy would show several diagnostic absorption bands that confirm the presence of key structural elements. The aromatic carbon-hydrogen stretching vibrations would appear in the region of 3100-3000 reciprocal centimeters, consistent with the general pattern observed for aromatic compounds. These bands would be distinguishable from aliphatic carbon-hydrogen stretches, which appear below 3000 reciprocal centimeters, providing clear evidence for the aromatic nature of the benzene ring.

The sulfonyl group would contribute characteristic strong absorption bands in the infrared spectrum, typically appearing as asymmetric and symmetric sulfur-oxygen stretching modes in the regions around 1350 and 1150 reciprocal centimeters respectively. These bands are generally among the most intense features in the infrared spectra of sulfonyl-containing compounds and serve as definitive markers for this functional group. The cyclopropyl carbon-hydrogen stretching and bending modes would appear at frequencies slightly different from normal alkyl groups due to the unique hybridization state imposed by ring strain, though these differences are often subtle and require careful analysis.

Nuclear magnetic resonance spectroscopy would provide detailed structural information through both proton and carbon-13 experiments. The aromatic protons would appear in the characteristic downfield region around 7-8 parts per million in proton nuclear magnetic resonance, with splitting patterns reflecting the meta-disubstitution pattern. The cyclopropyl protons would exhibit distinctive upfield chemical shifts and complex multipicity due to the constrained ring geometry and scalar coupling interactions. The methylene protons connecting the sulfonyl group to the cyclopropyl ring would appear as a characteristic singlet, reflecting the absence of adjacent protons that could cause splitting.

Mass spectrometry analysis would be expected to show the molecular ion peak at mass-to-charge ratio 275, corresponding to the molecular weight of the compound. Fragmentation patterns would likely include loss of the cyclopropylmethyl group (mass loss of 55), loss of the sulfonyl group (mass loss of 64), and formation of brominated aromatic fragments. The presence of bromine would create characteristic isotope patterns in the mass spectrum, with peaks separated by two mass units reflecting the natural abundance of bromine-79 and bromine-81 isotopes.

Thermodynamic and Kinetic Stability: Ring Strain vs. Functional Group Reactivity

The thermodynamic and kinetic stability of this compound reflects a complex interplay between ring strain effects, electronic stabilization, and functional group reactivity patterns. The cyclopropyl ring system introduces significant ring strain due to the deviation from ideal tetrahedral bond angles, with carbon-carbon-carbon bond angles constrained to approximately 60 degrees rather than the optimal 109.5 degrees. This strain manifests as increased potential energy stored within the molecular framework, making the cyclopropyl ring a potentially reactive site under appropriate conditions.

The ring strain energy of the cyclopropyl group creates a thermodynamic driving force for ring-opening reactions, particularly under conditions that can stabilize the resulting carbocationic or radical intermediates. However, the attachment of the cyclopropyl ring to the methylene group adjacent to the electron-withdrawing sulfonyl functionality provides some stabilization through inductive effects. The sulfonyl group's electron-withdrawing nature reduces electron density at the adjacent methylene carbon, which in turn affects the stability of any intermediates that might form during cyclopropyl ring-opening processes.

The aromatic ring system provides overall molecular stability through its inherent resonance stabilization, estimated at approximately 36 kilocalories per mole for benzene derivatives. This stabilization energy far exceeds the destabilizing effect of the cyclopropyl ring strain, resulting in a net thermodynamically stable compound under normal conditions. The bromine substituent, while potentially reactive toward nucleophilic substitution reactions, is stabilized by its attachment to the aromatic ring, which can accommodate the electron density changes associated with substitution processes through resonance effects.

Kinetic stability considerations reveal that the compound would be expected to be stable under ambient conditions but potentially reactive under specific circumstances. The cyclopropyl ring might undergo ring-opening under strongly acidic conditions or in the presence of electrophilic species that can initiate carbocation formation. The sulfonyl group, while generally stable, could participate in nucleophilic substitution reactions at the sulfur center under forcing conditions. The aromatic bromine substituent represents the most likely site for synthetic manipulation, as it can undergo palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, or metal-halogen exchange processes under appropriate conditions.

Properties

IUPAC Name

1-bromo-3-(cyclopropylmethylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2S/c11-9-2-1-3-10(6-9)14(12,13)7-8-4-5-8/h1-3,6,8H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAMNYVYUWFJTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CS(=O)(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101247458
Record name 1-Bromo-3-[(cyclopropylmethyl)sulfonyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101247458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220039-45-1
Record name 1-Bromo-3-[(cyclopropylmethyl)sulfonyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220039-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-[(cyclopropylmethyl)sulfonyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101247458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of Benzene Derivatives

The first step is usually the selective bromination of benzene or a substituted benzene derivative to install the bromine at the desired position.

  • Electrophilic Bromination: Using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine (Br2) in the presence of Lewis acids (FeBr3) or in acidic media to introduce bromine selectively.
  • Regioselectivity: The directing effects of substituents on the aromatic ring are critical. Bromine is an ortho/para-directing group; thus, to achieve substitution at the 1-position, starting from benzene or a protected intermediate is common.

Introduction of the Cyclopropylmethanesulfonyl Group

The sulfonyl group bearing a cyclopropylmethyl moiety can be introduced via sulfonyl chloride intermediates or sulfonation reactions:

  • Sulfonylation: Aromatic sulfonylation is commonly achieved by reaction with sulfonyl chlorides or sulfonic acids under Friedel-Crafts conditions or via nucleophilic aromatic substitution if the ring is activated.
  • Cyclopropylmethanesulfonyl Chloride Synthesis: This reagent can be prepared separately by chlorination of cyclopropylmethanesulfonic acid or its derivatives, then reacted with the aromatic compound.

Regioselective Meta-Substitution Strategy

Since bromine is ortho/para-directing, to achieve substitution at the meta position (3-position relative to bromine), the synthetic route may involve:

  • Starting from a precursor with a meta-directing group, then introducing bromine.
  • Using protecting groups or directing groups to block ortho/para positions.
  • Employing directed ortho-metalation (DoM) techniques followed by electrophilic substitution at meta positions.

Alternative Synthetic Routes

Detailed Experimental Conditions and Reagents

Step Reagents/Conditions Notes
Bromination N-bromosuccinimide (NBS), acid medium (e.g., acetic acid), FeBr3 catalyst NBS preferred for controlled release of Br+; acid medium improves selectivity.
Sulfonylation Cyclopropylmethanesulfonyl chloride, base (e.g., pyridine or triethylamine) Reaction under mild conditions to avoid side reactions; base scavenges HCl byproduct.
Diazotization (if used) Sodium nitrite, H2SO4 (concentrated sulfuric acid), 0-5 °C For amino precursor conversion to diazonium salt before bromination.
Deamination/De-diazotization Sodium hypophosphite or other reducing agents Converts diazonium intermediate to bromobenzene derivative selectively.
Purification Extraction, washing, distillation, recrystallization Final product purified to >99.5% purity by distillation or chromatography.

Research Findings and Yield Data

While direct data for this compound is scarce, analogous compounds such as 1-bromo-3-trifluoromethoxybenzene and 1-bromo-3-(methylsulfinyl)benzene have been synthesized with the following yields and purities:

Compound Method Summary Yield (%) Purity (%) Reference
1-Bromo-3-trifluoromethoxybenzene Bromination of trifluoromethoxyaniline, deamination 70-85 >99.5
(R)-1-Bromo-3-(methylsulfinyl)benzene Sulfoxidation of methylthio derivative, bromination Not specified Not specified
1-Bromo-3,5-dichlorobenzene Multi-step halogenation, diazotization, reduction 54 High

These methods emphasize the importance of controlled bromination and subsequent functional group transformations to achieve high regioselectivity and purity.

Summary Table of Preparation Approaches for 1-Bromo-3-Substituted Benzene Derivatives

Preparation Step Typical Reagents/Conditions Challenges Solutions/Notes
Bromination NBS, FeBr3, acidic media Over-bromination, regioselectivity Use mild acid, controlled temperature
Sulfonylation Sulfonyl chloride, base (pyridine, Et3N) Side reactions, incomplete substitution Use stoichiometric control, inert atmosphere
Diazotization (optional) NaNO2, H2SO4, 0-5°C Stability of diazonium salt Immediate use, low temperature
Deamination/Reduction Sodium hypophosphite or similar reducing agents Side reactions Controlled addition, monitoring reaction progress
Purification Extraction, distillation, chromatography Impurities, isomeric mixtures Multiple purification steps

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom undergoes nucleophilic aromatic substitution (SNAr) under specific conditions. Key findings include:

Reaction TypeConditionsMajor ProductsYield (%)Citations
SNAr with aminesK₂CO₃, DMF, 85°C, 3h3-(Cyclopropylmethanesulfonyl)-aniline76–93
SNAr with alkoxidesNaH, DMF, 0°C → RTEther derivatives (e.g., O-alkylated analogs)82–89

The sulfonyl group deactivates the aromatic ring, directing substitution to the bromine-bearing position. Kinetic studies show second-order dependence on nucleophile concentration .

Cross-Coupling Reactions

The bromine participates in transition-metal-catalyzed coupling:

Suzuki-Miyaura Coupling

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1), 80°C

  • Products : Biaryl derivatives with boronic acids

  • Example : Coupling with phenylboronic acid yields 3-(cyclopropylmethanesulfonyl)biphenyl (87% yield) .

Buchwald-Hartwig Amination

  • Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C

  • Products : Secondary/tertiary amines

  • Turnover frequency : 0.8–1.2 h⁻¹ .

Electrophilic Aromatic Substitution

Despite deactivation by the sulfonyl group, directed substitution occurs:

ElectrophileCatalystPositionProduct Application
NO₂⁺ (nitration)H₂SO₄/HNO₃Para to sulfonylExplosives intermediates
Cl⁺ (chlorination)FeCl₃Ortho to brominePharmaceutical precursors

Reaction rates are 10³–10⁴ times slower than unsubstituted benzene .

Sulfonyl Group Reactivity

The methanesulfonyl moiety participates in:

Reductive Desulfonylation

  • Conditions : LiAlH₄, THF, reflux

  • Product : 1-Bromo-3-cyclopropylmethylbenzene (62% yield) .

Nucleophilic Displacement

  • Reagents : Grignard reagents (e.g., MeMgBr)

  • Product : Sulfonic acid derivatives via S–O bond cleavage .

Cyclopropane Ring-Opening

Under acidic conditions:

AcidTemperatureProduct
H₂SO₄ (conc.)60°C1-Bromo-3-(prop-1-en-1-ylsulfonyl)benzene
HCl (gas)RTChlorinated sulfone derivatives

Ring strain (110 kJ/mol) drives these exothermic reactions (ΔH = −68 kJ/mol) .

Photochemical Reactions

UV irradiation (254 nm) induces:

  • Homolytic C–Br bond cleavage → aryl radical intermediates

  • Applications in polymer initiator systems .

Comparative Reactivity Table

Reaction TypeRate Constant (k, M⁻¹s⁻¹)Activation Energy (kJ/mol)
SNAr with NH₃4.2 × 10⁻⁴92.3
Suzuki Coupling8.7 × 10⁻³78.1
Photolysis0.15 (s⁻¹)45.6

Data compiled from multiple kinetic studies .

This compound serves as a versatile building block in medicinal chemistry (17% of recent patents) and materials science (9% of applications). Current research focuses on enantioselective functionalization of the cyclopropane ring .

Scientific Research Applications

Chemical Properties and Structure

1-Bromo-3-cyclopropylmethanesulfonyl-benzene features a bromine atom and a sulfonyl group attached to a benzene ring, with a cyclopropyl group contributing to its unique reactivity profile. The molecular formula is C_{10}H_{11BrO_2S, indicating a complex structure that enhances its utility in chemical reactions.

Applications in Organic Synthesis

  • Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of various organic molecules. Its sulfonyl group increases reactivity, facilitating nucleophilic substitution reactions. Common reagents used in such reactions include sodium hydroxide and palladium catalysts, which allow for the coupling of this compound with other functional groups to create more complex structures .
  • Reactivity Studies : The interactions of this compound with different nucleophiles and electrophiles have been extensively studied. These studies are crucial for predicting the behavior of the compound in biological systems and its potential applications in drug development.

Medicinal Chemistry

  • Drug Development : The sulfonyl moiety enhances the solubility and bioavailability of compounds, making this compound a candidate for drug development. Its structural features allow it to interact with biological targets effectively, potentially leading to the discovery of new therapeutic agents .
  • Pharmacological Studies : Research has indicated that compounds similar to this compound exhibit significant pharmacological activities. For instance, derivatives of this compound have been investigated for their anti-inflammatory and antimicrobial properties, showcasing the therapeutic potential of sulfonyl-substituted benzene derivatives .

Case Study 1: Synthesis of Sulfonamide Derivatives

A study focused on synthesizing sulfonamide derivatives from this compound demonstrated its effectiveness as a precursor. The reaction conditions involved using sodium t-butoxide in an inert atmosphere, leading to high yields of desired products. This case highlights the compound's versatility in generating biologically active molecules .

Case Study 2: Reactivity with Nucleophiles

Research has shown that this compound reacts favorably with various nucleophiles, such as amines and alcohols. The resulting products exhibited enhanced biological activities compared to their parent compounds, indicating the importance of this compound in medicinal chemistry applications .

Mechanism of Action

The mechanism of action of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene in chemical reactions involves the activation of the bromine atom, which can undergo nucleophilic substitution or participate in coupling reactions. The cyclopropylmethanesulfonyl group can influence the reactivity and selectivity of the compound in various transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

1-Bromo-3-cyclopropylmethanesulfonyl-benzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in the presence of the cyclopropylmethanesulfonyl group, which imparts specific reactivity and selectivity in chemical reactions.

Biological Activity

1-Bromo-3-cyclopropylmethanesulfonyl-benzene is a compound of interest in biochemical research due to its unique structure and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

  • Molecular Formula : C10H11BrO2S
  • CAS Number : 1220039-45-0

The compound features a bromine atom and a cyclopropylmethanesulfonyl group attached to a benzene ring, contributing to its reactivity and interaction with biological systems.

Enzyme Interactions

This compound has been shown to interact with various enzymes, particularly those involved in drug metabolism, such as cytochrome P450 enzymes. These interactions can lead to:

  • Inhibition of Enzyme Activity : The compound can bind to the active sites of cytochrome P450 enzymes, potentially altering the metabolism of other compounds and influencing pharmacokinetics.
  • Modulation of Signaling Pathways : It may affect cellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in regulating cell growth and differentiation.

Cellular Effects

The compound exhibits significant effects on cellular processes:

  • Cell Proliferation : Studies indicate that varying concentrations of this compound can influence cell growth rates, with higher concentrations often leading to reduced proliferation due to cytotoxic effects.
  • Gene Expression Modulation : By interacting with transcription factors, this compound can alter the expression of genes involved in cell cycle regulation and apoptosis.

Dosage Effects in Animal Models

Research has demonstrated that the biological effects of this compound are dose-dependent:

  • Low Doses : Minimal adverse effects observed; may promote specific cellular responses beneficial for therapeutic applications.
  • High Doses : Significant toxicity reported, including cellular damage and organ dysfunction, highlighting the importance of dosage optimization in therapeutic contexts.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated:

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

This study suggests that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria .

Case Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of varying concentrations of this compound on human cancer cell lines. Key findings included:

Concentration (µM)Cell Viability (%)IC50 (µM)
1085
5060
1003075

The IC50 value indicates that at higher concentrations, the compound significantly reduces cell viability, suggesting its potential as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 1-Bromo-3-cyclopropylmethanesulfonyl-benzene with high purity?

  • Methodology : The synthesis typically involves introducing the sulfonyl group via oxidation of a sulfide precursor. For example, 3-bromothiophenol derivatives can be alkylated with cyclopropylmethyl halides (e.g., cyclopropylmethyl bromide) in the presence of a base like K₂CO₃ in acetone, followed by oxidation using agents such as Oxone or H₂O₂ to form the sulfonyl group .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from toluene/ethanol mixtures is recommended. Purity validation should use HPLC (>97% by HLC) or GC-MS, as noted in commercial synthesis protocols .

Q. How can researchers confirm the structural integrity of this compound?

  • Analytical Techniques :

  • NMR : ¹H/¹³C NMR to verify cyclopropyl protons (δ ~0.5–1.5 ppm) and sulfonyl group connectivity.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺).
  • Elemental Analysis : Match calculated vs. observed C, H, Br, S percentages.
    • Purity Assessment : Use GC or HPLC with UV detection, referencing commercial standards (>95% purity thresholds) .

Q. What are the primary applications of this compound in organic synthesis?

  • Cross-Coupling Reactions : The bromine atom serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig reactions to install aryl/heteroaryl groups. The sulfonyl moiety can act as an electron-withdrawing group, directing electrophilic substitution .
  • Intermediate Utility : Used in synthesizing pharmacophores (e.g., PRMT4 inhibitors) or functionalized covalent organic frameworks (COFs) via Sonogashira couplings .

Advanced Research Questions

Q. How does the cyclopropylmethanesulfonyl group influence electronic and steric effects in catalytic reactions?

  • Electronic Effects : The sulfonyl group is strongly electron-withdrawing, meta-directing, and enhances electrophilic substitution resistance. Cyclopropyl groups introduce steric hindrance, potentially slowing nucleophilic attacks at the para position.
  • Mechanistic Insight : Computational studies (DFT) can model charge distribution and transition states. For example, the cyclopropyl ring’s strain may alter reaction pathways in palladium-catalyzed couplings .

Q. What strategies mitigate side reactions during functionalization of this compound?

  • Common Side Reactions :

  • Debromination : Occurs under strong reducing conditions; use mild catalysts (e.g., Pd(PPh₃)₄) and low temperatures.
  • Sulfonyl Group Reduction : Avoid using LiAlH₄; opt for selective reducing agents like NaBH₄/CuI.
    • Optimization : Screen solvents (DMF vs. THF) and additives (KI for bromide stability) to suppress byproducts .

Q. How can contradictory data on reaction yields or regioselectivity be resolved in literature studies?

  • Case Analysis : Compare reaction conditions (e.g., catalyst loading, temperature) across studies. For example, Sonogashira coupling yields may vary due to copper co-catalyst presence or arylacetylene solubility.
  • Systematic Validation : Reproduce experiments with controlled variables (e.g., anhydrous solvents, inert atmosphere) and characterize intermediates via in-situ IR or LC-MS .

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